molecular formula C12H22N2O3 B11869950 tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11869950
M. Wt: 242.31 g/mol
InChI Key: BYWZUQBXSAUYII-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-1-oxa-7-azaspiro[44]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C12H22N2O3 It is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the reaction of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of spirocyclic compounds with biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • Tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • Tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Uniqueness

Tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to the position of the amino group, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological properties and synthetic utility compared to its analogs.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-12(8-14)9(13)4-7-16-12/h9H,4-8,13H2,1-3H3

InChI Key

BYWZUQBXSAUYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)N

Origin of Product

United States

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